molecular formula C25H21NO5 B173117 Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 178432-50-3

Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B173117
CAS No.: 178432-50-3
M. Wt: 415.4 g/mol
InChI Key: ZBLZSUJEVZOPJV-HSZRJFAPSA-N
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Description

“Fmoc-7-hydroxy-®-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C25H21NO5 . It is often used in early discovery research .


Molecular Structure Analysis

The molecular weight of this compound is 415.44 g/mol . Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . The InChI string and SMILES string provide a textual representation of the compound’s structure .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 415.4 g/mol, and its computed properties include an XLogP3-AA of 4, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Overview

Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound with potential applications in various areas of scientific research. Although specific studies directly addressing this compound were not found, insights can be drawn from research on related tetrahydroisoquinoline compounds and hydroxy acids, which share structural similarities or functional groups. These compounds have been explored for their roles in medicinal chemistry, including drug synthesis, and their bioactivity, which may hint at the broader utility of this compound in scientific research.

Medicinal Chemistry and Therapeutics

Tetrahydroisoquinolines, including structures similar to this compound, have been identified as "privileged scaffolds" in drug discovery. These compounds are found in various therapeutic agents, ranging from anticancer antibiotics to Parkinsonism-preventing agents. The therapeutic versatility of tetrahydroisoquinolines underscores their potential in the development of new drugs for treating diseases like cancer, malaria, CNS disorders, and metabolic diseases (Singh & Shah, 2017).

Bioactivity

Hydroxy acids, which share functional group similarities with this compound, exhibit significant biological activity. They have been employed in cosmetic and therapeutic formulations for their beneficial effects on the skin, including antioxidant, anti-inflammatory, and antimicrobial properties. These effects are attributed to their ability to influence cellular processes and signaling pathways, indicating potential applications of related compounds in dermatology and biochemistry (Kornhauser et al., 2010).

Antioxidant Activity

Antioxidants play a critical role in mitigating oxidative stress, a factor in many chronic diseases. Analytical methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) assays, provide insight into the antioxidant potential of compounds. Although not studied directly, the structure of this compound suggests possible antioxidant capabilities, which could be explored using these methods (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLZSUJEVZOPJV-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178432-50-3
Record name (3R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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